Rufloxacin

Description

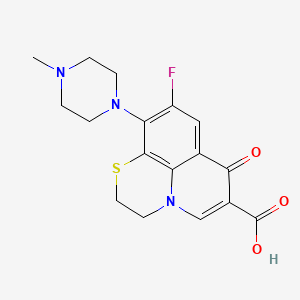

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCJBUHJQLFDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106017-08-7 (monohydrochloride) | |

| Record name | Rufloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048412 | |

| Record name | Rufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101363-10-4 | |

| Record name | Rufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101363-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rufloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rufloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y521XM2900 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rufloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Structure of Rufloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rufloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. This document provides an in-depth overview of its core chemical properties and structural features. It is intended to serve as a technical resource, consolidating key quantitative data, outlining detailed experimental methodologies for its characterization, and visualizing its structure and mechanism of action.

Chemical Identity and Structure

This compound hydrochloride is the monohydrochloride salt of this compound. Its chemical structure is characterized by a tricyclic core, which includes a thiazino ring fused to the quinolone system.

Chemical Structure:

Caption: Chemical structure of this compound Hydrochloride.

Tabulated Chemical Properties

The following table summarizes the key chemical and physical properties of this compound hydrochloride.

| Property | Value | Reference |

| CAS Number | 106017-08-7 | [1][2][3][4] |

| Molecular Formula | C₁₇H₁₈FN₃O₃S · HCl | [1][2][5] |

| Molecular Weight | 399.9 g/mol | [1][2][4][5][6] |

| IUPAC Name | 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, monohydrochloride | [1] |

| Appearance | Slightly yellow-green or off-white to light green crystalline solid | [2][3] |

| Melting Point | 322-324°C | [2][3] |

| Solubility | Soluble in water. Soluble in DMSO (with heating). | [1][3][7][8] |

| UV max (λmax) | 245, 299, 341 nm | [1] |

Experimental Protocols

This section details generalized experimental methodologies for the determination of the key chemical properties of this compound hydrochloride.

Synthesis of this compound Hydrochloride

A general synthesis process for this compound hydrochloride has been described, which involves the reaction of a quinolone disulfide with a reducing agent, followed by cyclization, saponification, and isolation as the hydrochloride salt.[9]

Illustrative Workflow for Synthesis:

References

- 1. US5731433A - Process for the preparation of this compound and salts thereof - Google Patents [patents.google.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. davjalandhar.com [davjalandhar.com]

- 5. WO1995011907A1 - Process for the preparation of this compound and salts thereof - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In Vitro Antibacterial Spectrum of Rufloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufloxacin is a fluoroquinolone antibiotic characterized by a long half-life and good tissue penetration. Understanding its in vitro activity against a broad range of pathogenic bacteria is crucial for guiding clinical use and further drug development. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols for susceptibility testing, and a visual representation of the testing workflow.

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria. By targeting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death.

In Vitro Antibacterial Spectrum of this compound

The in vitro activity of this compound has been evaluated against a wide array of bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, including MIC₅₀ (the concentration required to inhibit the growth of 50% of isolates) and MIC₉₀ (the concentration required to inhibit the growth of 90% of isolates), for various Gram-positive, Gram-negative, anaerobic, and atypical bacteria.

Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | - | - | - | - |

| Staphylococcus aureus (Methicillin-Resistant) | - | - | - | - |

| Coagulase-Negative Staphylococci | - | - | - | - |

| Enterococcus faecalis | - | - | - | - |

| Streptococcus pneumoniae | - | - | - | - |

| Streptococcus pyogenes | - | - | - | - |

| Listeria monocytogenes | - | 1-2 | - | - |

Data not available in the provided search results.

Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | - | - | - | - |

| Klebsiella pneumoniae | - | - | - | - |

| Proteus mirabilis | - | - | - | - |

| Enterobacter cloacae | - | - | - | - |

| Serratia marcescens | - | - | - | - |

| Pseudomonas aeruginosa | - | - | - | - |

| Acinetobacter baumannii | - | - | - | - |

| Haemophilus influenzae | - | - | - | - |

| Moraxella catarrhalis | - | - | - | - |

| Neisseria gonorrhoeae | - | - | - | - |

Data not available in the provided search results.

Anaerobic Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | - | - | - | - |

| Clostridium perfringens | - | - | - | - |

| Peptostreptococcus spp. | - | - | - | - |

Data not available in the provided search results.

Atypical Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Legionella pneumophila | - | 0.06-0.25 | - | - |

| Mycoplasma pneumoniae | - | - | - | 0.5-4 |

| Mycoplasma hominis | - | - | - | 0.5-4 |

| Ureaplasma urealyticum | - | - | - | 0.5-4 |

| Chlamydia trachomatis | - | 2-4 | - | - |

Experimental Protocols for Susceptibility Testing

The determination of the in vitro antibacterial spectrum of this compound is performed using standardized methods, primarily broth microdilution and agar dilution, as established by the Clinical and Laboratory Standards Institute (CLSI). These methods are essential for generating reproducible and comparable MIC data.

Broth Microdilution Method (for Aerobic Bacteria)

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium. The procedure, based on CLSI document M07, is as follows:

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

-

Preparation of Microdilution Plates: A series of twofold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16 to 20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (for Anaerobic Bacteria)

For anaerobic bacteria, the agar dilution method, as outlined in CLSI document M11, is a reference method for determining MICs.

-

Preparation of Antimicrobial Agent-Containing Plates: A series of twofold dilutions of this compound are incorporated into molten Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood. The agar is then poured into Petri dishes and allowed to solidify.

-

Inoculum Preparation: A bacterial suspension is prepared from 24- to 72-hour-old cultures and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions using a multipoint inoculator.

-

Incubation: The plates are incubated at 35-37°C for 42 to 48 hours in an anaerobic environment (e.g., an anaerobic chamber or jar).

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents visible growth on the agar surface.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of determining the in vitro antibacterial spectrum of this compound, the following diagram illustrates the key steps from bacterial isolate selection to MIC data analysis.

Rufloxacin's Inhibition of Topoisomerase IV: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rufloxacin, a member of the fluoroquinolone class of antibiotics, exerts its bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. This technical guide provides an in-depth examination of the molecular pathway of this compound's inhibition of topoisomerase IV, a critical enzyme in bacterial DNA replication. The guide details the mechanism of action, presents quantitative inhibitory data, outlines key experimental protocols for studying this interaction, and provides visual representations of the signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antibacterial drug discovery and development.

Core Mechanism of Action: this compound and Topoisomerase IV

Fluoroquinolones, including this compound, function by inhibiting bacterial type II topoisomerases.[1] In many Gram-positive bacteria, topoisomerase IV is the primary target, while DNA gyrase is the principal target in many Gram-negative bacteria.[2] Topoisomerase IV is a heterotetrameric enzyme, composed of two ParC and two ParE subunits, that plays a crucial role in the decatenation of interlinked daughter chromosomes following DNA replication.[3] This separation is essential for proper chromosome segregation into daughter cells during cell division.

The inhibitory action of this compound involves the formation of a stable ternary complex with topoisomerase IV and bacterial DNA.[1] This complex traps the enzyme in its cleavage-competent state, where it has introduced a double-strand break in the DNA. This compound intercalates into the cleaved DNA and interacts with both the DNA and the enzyme, preventing the re-ligation of the DNA strands.[3] The accumulation of these stable cleavage complexes leads to a buildup of double-strand DNA breaks, which are lethal to the bacterium.[1] This disruption of DNA integrity triggers the bacterial SOS response, a complex DNA damage repair pathway.[4][5]

Quantitative Analysis of Topoisomerase IV Inhibition

The inhibitory potency of this compound and other fluoroquinolones against topoisomerase IV is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following tables summarize available IC50 values for various fluoroquinolones against topoisomerase IV from key bacterial pathogens. While specific IC50 data for this compound is limited in the readily available literature, the data for other fluoroquinolones provide a valuable comparative context for its activity.

Table 1: IC50 Values of Fluoroquinolones against Staphylococcus aureus Topoisomerase IV

| Fluoroquinolone | IC50 (µg/mL) | IC50 (µM) |

| Ciprofloxacin | - | 3.0[6] |

| Moxifloxacin | - | 1.0[6] |

| Gemifloxacin | - | 0.4[6] |

| Trovafloxacin | 1.62 | - |

| Sparfloxacin | - | - |

| Levofloxacin | - | - |

| Norfloxacin | - | - |

| Gatifloxacin | - | - |

| Clinafloxacin | - | - |

| Pazufloxacin | - | - |

| Grepafloxacin | - | - |

| Lomefloxacin | - | - |

| Enoxacin | - | - |

| Nadifloxacin | - | - |

Table 2: IC50 Values of Fluoroquinolones against Streptococcus pneumoniae Topoisomerase IV

| Fluoroquinolone | IC50 (µM) |

| Ciprofloxacin | >20 |

| Sparfloxacin | 10-20 |

| Clinafloxacin | <1.25 |

| Trovafloxacin | 2.5-5 |

Table 3: IC50 Values of Fluoroquinolones against Enterococcus faecalis Topoisomerase IV

| Fluoroquinolone | IC50 (µg/mL) |

| Ciprofloxacin | 9.30[7] |

| Levofloxacin | 8.49[7] |

| Sparfloxacin | 19.1[7] |

| Gatifloxacin | 4.24[7] |

| Sitafloxacin | 1.42[7] |

| Tosufloxacin | 3.89[7] |

Table 4: IC50 Values of Fluoroquinolones against Escherichia coli Topoisomerase IV

| Fluoroquinolone | IC50 (µM) |

| Ciprofloxacin | - |

| Norfloxacin | - |

| Moxifloxacin | - |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the inhibition of topoisomerase IV by this compound and other fluoroquinolones.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) kinetoplast DNA (kDNA) into individual minicircles. The inhibition of this activity by a compound is observed as a decrease in the amount of decatenated DNA.

Materials:

-

Purified bacterial topoisomerase IV (ParC and ParE subunits)

-

Kinetoplast DNA (kDNA)

-

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM MgCl2, 10 mM DTT, 2.5 mM ATP)

-

Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a reaction mixture on ice containing the 5X assay buffer, kDNA, and sterile distilled water to the desired volume.

-

Aliquot the reaction mixture into individual tubes.

-

Add the test compound (this compound) at various concentrations to the respective tubes. Include a no-drug control and a no-enzyme control.

-

Initiate the reaction by adding a pre-determined amount of purified topoisomerase IV to each tube (except the no-enzyme control).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the decatenated minicircle DNA bands relative to the catenated kDNA remaining in the well to determine the extent of inhibition and calculate the IC50 value.

Topoisomerase IV DNA Cleavage Assay

This assay assesses the ability of fluoroquinolones to stabilize the covalent complex between topoisomerase IV and DNA, leading to an increase in linear DNA upon denaturation with a detergent and protease treatment.

Materials:

-

Purified bacterial topoisomerase IV (ParC and ParE subunits)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5X Cleavage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.5 mM DTT, 1 mM ATP)

-

Sodium Dodecyl Sulfate (SDS) solution (e.g., 10%)

-

Proteinase K

-

Stop Solution/Loading Dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

This compound or other test compounds

Procedure:

-

Prepare a reaction mixture on ice containing the 5X cleavage buffer, supercoiled plasmid DNA, and sterile distilled water.

-

Aliquot the reaction mixture into individual tubes.

-

Add the test compound (this compound) at various concentrations to the respective tubes. Include a no-drug control and a no-enzyme control.

-

Add a pre-determined amount of purified topoisomerase IV to each tube (except the no-enzyme control).

-

Incubate the reactions at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.

-

Add SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL to each reaction.

-

Incubate at 37°C for an additional 30-60 minutes to digest the protein.

-

Add the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis.

-

Stain the gel and visualize the DNA bands. The formation of a linear DNA band indicates the presence of a stabilized cleavage complex.

-

Quantify the intensity of the linear DNA band relative to the supercoiled and relaxed plasmid DNA to determine the extent of cleavage complex stabilization.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathway and experimental workflows described in this guide.

References

- 1. Compound | AntibioticDB [antibioticdb.com]

- 2. Involvement of topoisomerase IV and DNA gyrase as ciprofloxacin targets in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Rufloxacin's Dual Nature: A Technical Guide to its Bactericidal and Bacteriostatic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rufloxacin, a fluoroquinolone antibiotic, exhibits a spectrum of activity that is crucial for its clinical efficacy. This technical guide provides an in-depth analysis of the bactericidal versus bacteriostatic properties of this compound against a range of clinically relevant bacteria. By synthesizing available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action, this document serves as a comprehensive resource for researchers and professionals in the field of drug development. The distinction between inhibiting bacterial growth (bacteriostatic) and actively killing bacteria (bactericidal) is fundamental to understanding an antibiotic's therapeutic potential and is a key focus of this guide.

Introduction to this compound

This compound is a synthetic fluoroquinolone antimicrobial agent characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its clinical utility is particularly noted in the treatment of urinary and respiratory tract infections.[2] A key feature of this compound is its favorable pharmacokinetic profile, which may contribute to its clinical effectiveness despite having relatively higher Minimum Inhibitory Concentrations (MICs) compared to some other fluoroquinolones.[3]

Mechanism of Action: Targeting Bacterial DNA Synthesis

The primary antibacterial effect of this compound is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are critical for bacterial DNA replication, repair, and recombination.

-

In Gram-negative bacteria , the primary target is typically DNA gyrase.

-

In Gram-positive bacteria , topoisomerase IV is often the more sensitive target.

By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to double-stranded DNA breaks. This disruption of DNA synthesis ultimately results in bacterial cell death, classifying this compound as a generally bactericidal agent.[4]

Quantitative Analysis of Antibacterial Activity

The in vitro activity of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

MIC : The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.

-

MBC : The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

An agent is generally considered bactericidal if the MBC is no more than four times the MIC. For this compound, the MBC is often within one dilution of the MIC, supporting its classification as a bactericidal agent.[5]

In Vitro Susceptibility of Gram-Negative Bacteria

The following table summarizes the MIC90 values of this compound against various Gram-negative clinical isolates. The MIC90 represents the concentration at which 90% of the tested isolates are inhibited.

| Bacterial Species | Number of Isolates | MIC90 (mg/L) | Reference |

| Enterobacteriaceae (most species) | - | 0.5 - 8 | [3] |

| Escherichia coli | - | - | [1] |

| Salmonella spp. | - | - | [1] |

| Klebsiella spp. | - | 32 | [5] |

| Proteus spp. | - | - | [1] |

| Serratia spp. | - | 32 | [5] |

| Enterobacter spp. | - | 64 | [5] |

| Haemophilus influenzae | - | 0.5 | [5] |

| Moraxella catarrhalis | - | 1 | [5] |

| Pseudomonas aeruginosa | - | Not Active | [3][5] |

In Vitro Susceptibility of Gram-Positive Bacteria

The activity of this compound against Gram-positive bacteria is summarized in the table below.

| Bacterial Species | Number of Isolates | MIC90 (mg/L) | Reference |

| Staphylococcus spp. | - | 2 - 8 | [3] |

| Staphylococcus aureus | - | 2 | [5] |

| Streptococcus pneumoniae | - | 32 | [5] |

| Streptococcus pyogenes | - | - | [2] |

| Group A and B Streptococci | - | 4 - 64 | [3] |

| Enterococci | - | No Activity | [3] |

It is noteworthy that for Streptococcus pyogenes and Streptococcus pneumoniae, this compound has been observed to have a bacteriostatic rather than a bactericidal effect.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Antibiotic Dilution: Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of the microtiter plate to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC test.

Materials:

-

Microtiter plate from the completed MIC test

-

Mueller-Hinton Agar (MHA) plates

-

Sterile micropipette or loop

Procedure:

-

Subculturing: From each well of the MIC plate that shows no visible growth, transfer a small aliquot (e.g., 10 µL) to a fresh MHA plate.

-

Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Conclusion

This compound is a fluoroquinolone antibiotic that primarily exhibits bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria by inhibiting DNA gyrase and topoisomerase IV. While generally bactericidal, its activity can be species-dependent, with bacteriostatic effects observed against certain streptococci. A thorough understanding of its MIC and MBC values against specific pathogens is essential for guiding appropriate clinical use and for the development of new antimicrobial strategies. The experimental protocols detailed in this guide provide a standardized approach for the continued evaluation of this compound and other antimicrobial agents.

References

- 1. This compound (MF-934): in vitro and in vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bactericidal activity, morphological alterations, and synergistic interactions of this compound, a new fluoroquinolone, alone and in combination with its N-desmethylate D derivative (MF 922) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of a new quinolone, this compound, against nosocomial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Tissue Penetration of Rufloxacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue penetration of rufloxacin, a long-acting fluoroquinolone antimicrobial agent. The information presented herein is curated from a range of clinical and preclinical studies to support research and development activities.

Pharmacokinetic Profile

This compound exhibits a distinct pharmacokinetic profile characterized by a long elimination half-life, allowing for once-daily dosing. The subsequent tables summarize the key pharmacokinetic parameters of this compound in various populations.

Table 1: Pharmacokinetics of a Single 400 mg Oral Dose of this compound in Healthy Volunteers[1]

| Parameter | Mean Value | Unit |

| Peak Plasma Concentration (Cmax) | 4.4 | mg/L |

| Time to Peak Plasma Concentration (Tmax) | 1.9 | h |

| Plasma Elimination Half-life (t½) | 28.2 | h |

| Apparent Volume of Distribution (Vd) | 109.5 | L |

| Urinary Excretion (by 96 h) | 30.7 | % of dose |

Table 2: Pharmacokinetics of Repeated Oral Doses of this compound in Healthy Volunteers[2]

| Parameter | 300 mg loading + 150 mg daily | 400 mg loading + 200 mg daily | Unit |

| Absorption Half-life | 17 ± 6 | 11 ± 5 | min |

| Cmax (first dose) | 2.77 ± 0.24 | 3.62 ± 0.35 | µg/mL |

| Tmax (first dose) | 4.2 ± 0.4 | 4.0 ± 0.9 | h |

| Steady-state Serum Concentration | 3.19 ± 0.31 | 4.06 ± 0.33 | µg/mL |

| Time to Steady State | 3.7 ± 0.7 | 4.5 ± 0.4 | days |

| Elimination Half-life | 29.5 ± 2.4 | 36.0 ± 2.8 | h |

| Apparent Volume of Distribution | 111 ± 8 | 136 ± 16 | L |

| Apparent Plasma Clearance | 46 ± 5 | 44 ± 4 | mL/min |

| Renal Clearance | 18 ± 3 | 17 ± 2 | mL/min |

| Total Urinary Excretion | 36.1 ± 4.0 | 43.7 ± 2.5 | % of dose |

Table 3: this compound Elimination Half-life in Patients with Impaired Renal Function Following a Single 400 mg Oral Dose[3]

| Glomerular Filtration Rate (GFR) Group | GFR Range (ml/min) | Elimination Half-life (h) |

| Group 1 | > 80 | 30 ± 3 |

| Group 2 | 30 to 80 | 36 ± 5 |

| Group 3 | 8 to 29 | 44 ± 3 |

Table 4: Pharmacokinetics of this compound in Cirrhotic Patients (400 mg loading dose, then 200 mg daily)[4]

| Parameter | Mean Value ± SD | Unit |

| Maximum Plasma Concentration (Cmax) | 4.05 ± 1.38 | µg/mL |

| Time to Cmax (Tmax) | 4.2 ± 3.0 | h |

| Maximum Bile Concentration | 8.24 ± 7.16 | µg/mL |

| Time to Maximum Bile Concentration | 4.2 ± 3.5 | h |

| Plasma Elimination Half-life | 45.1 ± 13.5 | h |

| Apparent Plasma Clearance | 31.3 ± 10.5 | mL/min |

| Biliary Clearance | 0.4 ± 0.2 | mL/min |

| Renal Clearance | 12.7 ± 6.0 | mL/min |

Tissue Penetration

This compound demonstrates extensive penetration into various body tissues and fluids, a critical factor for its efficacy in treating a range of infections.

Table 5: Tissue and Fluid Penetration of this compound

| Tissue/Fluid | Mean Concentration Ratio (Tissue/Plasma) | Study Population & Dosing | Reference |

| Inflammatory Fluid | 0.90 (AUC ratio) | Healthy volunteers, single 400 mg oral dose | [1] |

| Bronchial Mucosa | 1.8 (AUC ratio) | Patients undergoing bronchoscopy, single 400 mg oral dose | [2] |

| Epithelial Lining Fluid | 7.7 (AUC ratio) | Patients undergoing bronchoscopy, single 400 mg oral dose | [2] |

| Alveolar Macrophages | 21.6 (AUC ratio) | Patients undergoing bronchoscopy, single 400 mg oral dose | [2] |

| Prostatic Tissue | 1.9 | Patients undergoing transurethral prostate resection, 400 mg then 200 mg orally | [3] |

| Prostatic Fluid | 1.5 | Patients undergoing transurethral prostate resection, 400 mg then 200 mg orally | [3] |

| Cerebrospinal Fluid (Normal Meninges) | 0.57 - 0.63 | Patients with normal CSF, single and multiple oral doses | [4] |

| Cerebrospinal Fluid (Aseptic Meningitis) | 0.65 - 0.70 | Patients with aseptic meningitis, multiple oral doses | [4] |

| Cerebrospinal Fluid (Bacterial Meningitis) | 0.70 - 0.84 | Patients with bacterial meningitis, multiple oral doses | [4] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the pharmacokinetic and tissue penetration profiles of this compound.

Pharmacokinetic Study in Healthy Volunteers

-

Study Design: An open-label study involving healthy volunteers.

-

Dosing: A single oral dose of 400 mg of this compound was administered. For repeated dose studies, loading doses of 300 mg or 400 mg were followed by daily doses of 150 mg or 200 mg, respectively, for 5-6 days.[1][5]

-

Sample Collection: Blood and urine samples were collected at predetermined time points. In some studies, inflammatory fluid was collected from cantharides-induced blisters.[1]

-

Analytical Method: this compound concentrations were quantified using high-performance liquid chromatography (HPLC) or a microbiological assay.[5][6]

Respiratory Tract Penetration Study

-

Study Design: Patients scheduled for fiberoptic bronchoscopy were administered this compound.

-

Dosing: A single oral dose of 400 mg of this compound was given.[2]

-

Sample Collection: Samples of bronchial mucosa, pulmonary epithelial lining fluid (obtained via bronchoalveolar lavage), and alveolar macrophages were collected during the bronchoscopy procedure at various times up to 72 hours post-dose. Simultaneous blood samples were also taken.[2]

-

Analytical Method: this compound concentrations in serum and respiratory samples were determined by HPLC.[2]

Prostatic Tissue and Fluid Penetration Study

-

Study Design: The study involved patients undergoing elective transurethral prostate resection.

-

Dosing: Patients received a 400 mg oral dose of this compound approximately 16 hours before surgery, followed by a 200 mg dose about 5 hours before the procedure.[3]

-

Sample Collection: Prostatic tissue, prostatic fluid, and plasma samples were collected during surgery.[3]

-

Analytical Method: this compound concentrations were measured using HPLC.[3]

Cerebrospinal Fluid Penetration Study

-

Study Design: Patients requiring a lumbar puncture for diagnostic purposes were enrolled. Participants were categorized based on their clinical condition: normal cerebrospinal fluid (CSF), aseptic meningitis, or bacterial meningitis.[4]

-

Dosing: A single 400 mg oral dose or a multiple-dose regimen (400 mg loading dose followed by 200 mg daily for 6 days) was administered.[4]

-

Sample Collection: CSF and plasma samples were collected simultaneously at specified times after drug administration.[4]

-

Analytical Method: Concentrations of this compound in CSF and plasma were determined.[4]

Mechanism of Action

As a member of the fluoroquinolone class of antibiotics, this compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[7]

-

Primary Targets: The primary targets of fluoroquinolones are DNA gyrase and topoisomerase IV.[7][8]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the accumulation of topological stress and ultimately, DNA damage.[7][8]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated chromosomes, leading to cell division arrest.[8]

-

Formation of a Ternary Complex: this compound stabilizes a ternary complex consisting of the enzyme (DNA gyrase or topoisomerase IV), DNA, and the drug molecule. This complex blocks the progression of the replication fork, leading to double-stranded DNA breaks and subsequent cell death.[7]

References

- 1. Pharmacokinetics and tissue penetration of this compound, a long acting quinolone antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The penetration of this compound into sites of potential infection in the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penetration of this compound into human prostatic tissue and fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Penetration of this compound into the Cerebrospinal Fluid in Patients with Inflamed and Uninflamed Meninges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Determination of this compound, a new tricyclic fluoroquinolone in biological fluids using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Rufloxacin absorption, distribution, metabolism, and excretion (ADME) profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of rufloxacin, a long-acting fluoroquinolone antibiotic. The information presented herein is collated from various pharmacokinetic studies to support further research and drug development efforts.

Absorption

This compound is readily absorbed following oral administration. Studies in healthy volunteers have demonstrated rapid absorption with the time to reach maximum plasma concentration (Tmax) typically occurring within a few hours.

Quantitative Absorption Data

| Parameter | Value | Study Population & Dosage | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1.9 h | 8 healthy volunteers, single 400 mg oral dose | [1] |

| 4.2 ± 3.0 h | 12 patients with extrahepatic cholestasis, single 400 mg oral dose | [2][3] | |

| 2 to 3 h | 16 healthy volunteers, single 400 mg or 600 mg oral dose | [4] | |

| Cmax (Peak Plasma Concentration) | 4.4 mg/L | 8 healthy volunteers, single 400 mg oral dose | [1] |

| 4.05 ± 1.38 µg/mL | 12 patients with extrahepatic cholestasis, single 400 mg oral dose | [2][3] | |

| 3.35 ± 0.12 µg/mL | 16 healthy volunteers, single 400 mg oral dose | [4] | |

| 4.54 ± 0.19 µg/mL | 16 healthy volunteers, single 600 mg oral dose | [4] |

Experimental Protocols: Absorption Studies

-

Study Design: Pharmacokinetic studies were typically conducted in healthy adult volunteers or specific patient populations. These studies involved the administration of single or multiple oral doses of this compound.

-

Sample Collection: Blood samples were collected at predetermined time points following drug administration to characterize the plasma concentration-time profile.

-

Analytical Methods: this compound concentrations in plasma were quantified using validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[4][5][6][7] Some earlier studies also utilized microbiological assays.

Distribution

This compound exhibits good tissue penetration, a characteristic feature of fluoroquinolones. The apparent volume of distribution suggests that the drug distributes extensively into tissues.

Quantitative Distribution Data

| Parameter | Value | Study Population & Dosage | Reference |

| Vd (Apparent Volume of Distribution) | 109.5 L | 8 healthy volunteers, single 400 mg oral dose | [1] |

| 132 ± 4 L | 16 healthy volunteers, 400 mg loading dose followed by 200 mg daily | [4] | |

| 139 ± 5 L | 16 healthy volunteers, 600 mg loading dose followed by 300 mg daily | [4] | |

| Plasma Protein Binding | 20% to 40% (general range for fluoroquinolones) | Not specific to this compound | [8][9] |

Experimental Protocols: Distribution Studies

-

Volume of Distribution Calculation: The apparent volume of distribution (Vd) was calculated from the plasma concentration-time data obtained in pharmacokinetic studies using standard pharmacokinetic models.

Metabolism

The metabolism of this compound in humans appears to be limited. The primary metabolite identified is the N-desmethyl derivative. However, some studies suggest that humans may not be capable of forming other potential metabolites like rufloxacinsulfoxide.

Identified Metabolites

| Metabolite | Activity | Method of Identification | Reference |

| N-desmethylthis compound (MF 922) | Major metabolite, possesses antimycoplasmal activity | HPLC | [2][3][10] |

| Rufloxacinsulfoxide | Potential metabolite, not detected in humans | HPLC | [11][12] |

Experimental Protocols: Metabolism Studies

-

In Vivo Metabolism: The identification and quantification of metabolites were performed by analyzing plasma, urine, and bile samples from subjects who had received this compound. HPLC was the primary analytical technique used for the separation and detection of both the parent drug and its metabolites.[2][3]

-

In Vitro Studies: While not detailed in the available literature for this compound specifically, the metabolism of fluoroquinolones is often investigated in vitro using human liver microsomes to identify the cytochrome P450 (CYP) enzymes responsible for their biotransformation.[13][14][15]

Excretion

This compound is eliminated from the body through both renal and non-renal pathways. A significant portion of the administered dose is excreted unchanged in the urine. Biliary excretion also contributes to its elimination.

Quantitative Excretion Data

| Parameter | Value | Study Population & Dosage | Reference |

| Elimination Half-Life (t½) | 28.2 h | 8 healthy volunteers, single 400 mg oral dose | [1] |

| 45.1 ± 13.5 h | 12 patients with extrahepatic cholestasis, single 400 mg oral dose | [2][3] | |

| 40.0 ± 1.5 h | 16 healthy volunteers, 400 mg loading dose followed by 200 mg daily | [4] | |

| 44.0 ± 1.3 h | 16 healthy volunteers, 600 mg loading dose followed by 300 mg daily | [4] | |

| 30 ± 3 h | Subjects with GFR > 80 ml/min, single 400 mg oral dose | [16] | |

| Total Body Clearance (CL/F) | 39 ± 1 ml/min | 16 healthy volunteers, 400 mg loading dose followed by 200 mg daily | [4] |

| 44 ± 4 ml/min | 16 healthy volunteers, 600 mg loading dose followed by 300 mg daily | [4] | |

| Renal Clearance (CLr) | 21 ± 1 ml/min | 16 healthy volunteers, 400 mg loading dose followed by 200 mg daily | [4] |

| 22 ± 2 ml/min | 16 healthy volunteers, 600 mg loading dose followed by 300 mg daily | [4] | |

| 12.7 ± 6.0 ml/min | 12 patients with extrahepatic cholestasis, single 400 mg oral dose | [2][3] | |

| Biliary Clearance | 0.4 ± 0.2 ml/min | 12 patients with extrahepatic cholestasis, single 400 mg oral dose | [2][3] |

| Percentage of Dose Excreted in Urine (unchanged) | 30.7% (over 96 h) | 8 healthy volunteers, single 400 mg oral dose | [1] |

| 27.2% ± 12.0% (over 72 h) | 12 patients with extrahepatic cholestasis, single 400 mg oral dose | [2][3] | |

| 49.6 ± 1.3% | 16 healthy volunteers, 400 mg loading dose followed by 200 mg daily | [4] | |

| 51.1 ± 2.1% | 16 healthy volunteers, 600 mg loading dose followed by 300 mg daily | [4] | |

| 25-26% | 2 human subjects | [11] | |

| Percentage of Dose Recovered in Bile | 0.9% ± 0.8% (over 72 h) | 12 patients with extrahepatic cholestasis, single 400 mg oral dose | [2][3] |

Experimental Protocols: Excretion Studies

-

Study Design: Excretion studies involved the collection of urine and feces over a specified period after drug administration. In some studies, bile was collected from patients with biliary drainage.[2][3]

-

Sample Analysis: The concentration of this compound and its metabolites in the collected excreta was determined using HPLC.

-

Pharmacokinetic Modeling: The elimination half-life and clearance rates were calculated from the plasma concentration-time data using compartmental (one- or two-compartment) or non-compartmental analysis.[16][17]

Visualizations

This compound ADME Workflow

Caption: Overall ADME workflow of this compound.

This compound Metabolic Pathway

Caption: Primary metabolic pathway of this compound.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

References

- 1. Pharmacokinetics and tissue penetration of this compound, a long acting quinolone antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biliary excretion of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biliary excretion of this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple-dose pharmacokinetics and safety of this compound in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 6. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel liquid chromatography-fluorescence method for the determination of delafloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical role of protein binding of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro antimycoplasmal activities of this compound and its metabolite MF 922 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High performance liquid chromatography and preliminary pharmacokinetics of this compound and its metabolites N-desmethylthis compound and rufloxacinsulfoxide in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatography and preliminary pharmacokinetics of this compound and its metabolites, N-desmethylthis compound and rufloxacinsulfoxide, in urine of rhesus monkey Macaca mulatta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of this compound in patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

Understanding the Molecular Targets of Rufloxacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rufloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[1] This technical guide provides a comprehensive overview of the molecular interactions between this compound and its targets. It delves into the mechanism of action, summarizes available quantitative data for related compounds, details relevant experimental protocols for target validation, and visualizes the key signaling pathways involved. This document is intended to serve as a core resource for researchers and professionals engaged in antibiotic research and development.

Introduction

This compound is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] Like other members of the fluoroquinolone class, its primary mechanism of action involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair. By inhibiting these enzymes, this compound induces lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1]

Molecular Targets of this compound

The principal molecular targets of this compound are two essential bacterial enzymes:

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA compaction and replication. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the preferential target.

This compound binds to the complex formed between these enzymes and bacterial DNA. This binding stabilizes the "cleavage complex," in which the DNA is cut but not resealed, leading to an accumulation of double-strand DNA breaks and the inhibition of essential cellular processes.[2]

Quantitative Data: Inhibition of Target Enzymes

Table 1: IC50 Values of Various Fluoroquinolones against DNA Gyrase

| Fluoroquinolone | Bacterial Species | IC50 (µM) |

| Ciprofloxacin | Escherichia coli | 0.45[3] |

| Ciprofloxacin | Staphylococcus aureus | 61.7[4] |

| Moxifloxacin | Staphylococcus aureus | 27.5[4] |

| Gemifloxacin | Staphylococcus aureus | 5.6[4] |

| Novobiocin (Comparator) | Escherichia coli | 170[5] |

Table 2: IC50 Values of Various Fluoroquinolones against Topoisomerase IV

| Fluoroquinolone | Bacterial Species | IC50 (µM) |

| Ciprofloxacin | Staphylococcus aureus | 3.0[4] |

| Moxifloxacin | Staphylococcus aureus | 1.0[4] |

| Gemifloxacin | Staphylococcus aureus | 0.4[4] |

| Novobiocin (Comparator) | Escherichia coli | 11[5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. Inhibition of this activity is observed as a decrease in the amount of supercoiled DNA.

Materials:

-

Purified recombinant DNA gyrase

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin

-

This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

Agarose gel (1%) in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice containing the 5X assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase to each reaction mixture.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (relaxed, supercoiled).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled DNA bands to determine the IC50 value of this compound.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity results in a lower amount of decatenated DNA.[6][7][8][9]

Materials:

-

Purified recombinant Topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

5X Assay Buffer: 50 mM Tris-HCl (pH 7.5), 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, and 50 µg/mL albumin[6]

-

This compound (or other test compound) dissolved in a suitable solvent

-

Stop Solution/Loading Dye

-

Agarose gel (1%) in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice containing the assay buffer, kDNA, and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.[6]

-

Initiate the reaction by adding a pre-determined amount of topoisomerase IV to each reaction mixture.

-

Incubate the reactions at 37°C for 30-60 minutes.[6]

-

Terminate the reactions by adding the stop solution/loading dye.[6]

-

Load the samples onto a 1% agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.[6]

-

Stain the gel and visualize the DNA bands under UV light.[6]

-

Quantify the intensity of the decatenated DNA bands to determine the IC50 value of this compound.[6]

Visualizing Molecular Interactions and Pathways

Mechanism of Fluoroquinolone Action

The following diagram illustrates the general mechanism by which fluoroquinolones, including this compound, inhibit bacterial DNA gyrase and topoisomerase IV.

Caption: this compound stabilizes the enzyme-DNA cleavage complex, leading to cell death.

Experimental Workflow for IC50 Determination

The diagram below outlines a generalized workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Caption: A generalized workflow for determining enzyme inhibitory activity.

The SOS Response Signaling Pathway

Fluoroquinolone-induced DNA damage triggers the bacterial SOS response, a complex signaling pathway that attempts to repair the damage.

Caption: Fluoroquinolone-induced DNA damage activates the bacterial SOS response.[10][11][12][13]

Conclusion

This compound's antibacterial efficacy is rooted in its ability to potently inhibit bacterial DNA gyrase and topoisomerase IV. This guide has provided a detailed overview of these molecular targets, the mechanism of inhibition, and the downstream cellular consequences. While specific quantitative inhibitory data for this compound remains an area for further investigation, the provided experimental protocols and pathway visualizations offer a solid framework for researchers in the field of antibiotic development. A deeper understanding of these molecular interactions is paramount for the rational design of novel antibacterial agents to combat the growing threat of antibiotic resistance.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. Compound | AntibioticDB [antibioticdb.com]

- 3. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

- 7. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Figure 1 from SOS response and its regulation on the fluoroquinolone resistance. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the In Vitro Activity of Rufloxacin Against Gram-Positive and Gram-Negative Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rufloxacin is a synthetic fluoroquinolone antibacterial agent characterized by a broad spectrum of activity, a long half-life, and favorable pharmacokinetic properties, including high tissue concentration.[1] This document provides a comprehensive technical overview of this compound's in vitro activity against key Gram-positive and Gram-negative bacterial pathogens. It details the quantitative measures of its efficacy, the standardized experimental protocols used for its evaluation, and its molecular mechanism of action. The information presented is intended to serve as a foundational resource for research and development professionals engaged in the study of antimicrobial agents.

Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and repair.[2] The primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4]

-

In Gram-Negative Bacteria: The primary target for this compound is DNA gyrase.[2][5] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication.[6] Inhibition of DNA gyrase leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-stranded DNA breaks.[3][4]

-

In Gram-Positive Bacteria: Topoisomerase IV is generally the primary target.[2][6] This enzyme's main role is the decatenation of interlinked daughter chromosomes following a round of DNA replication, allowing for proper segregation into daughter cells.[3][4] Inhibition of topoisomerase IV prevents this separation, thereby halting cell division.[6]

The disruption of these processes triggers the bacterial SOS response, a DNA repair system.[7] However, overwhelming DNA damage ultimately leads to the cessation of DNA synthesis and cell death.[4]

Antibacterial Spectrum and Quantitative Activity

This compound demonstrates a varied spectrum of activity, with notable potency against members of the Enterobacteriaceae family and staphylococci, but limited efficacy against pseudomonads and enterococci.[1][8] The minimum inhibitory concentration (MIC) is the standard metric for quantifying in vitro antibacterial activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9][10]

Data Summary

The following table summarizes the MIC values for this compound against a range of clinically relevant Gram-negative and Gram-positive isolates. These values highlight the concentration-dependent inhibitory effects of the compound.

| Bacterial Group | Species/Strain | MIC (mg/L) | Percent of Isolates Inhibited | Citation(s) |

| Gram-Negative | Enterobacteriaceae (family) | ≤ 1 | 98% | [8] |

| Aeromonas hydrophila | ≤ 1 | 92% | [8] | |

| Acinetobacter spp. | ≤ 1 | 65% | [8] | |

| Pseudomonas aeruginosa | ≤ 2 | 29% | [8] | |

| Escherichia coli | - | Active | [1] | |

| Salmonella spp. | - | Active | [1] | |

| Klebsiella spp. | - | Active | [1] | |

| Proteus spp. | - | Active | [1] | |

| Xanthomonas spp. | - | Little Activity | [8] | |

| Serratia spp. | - | Lower Activity | [1] | |

| Enterobacter spp. | - | Lower Activity | [1] | |

| Gram-Positive | Methicillin-Susceptible Staphylococcus aureus | ≤ 4 | 98% | [8] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | ≤ 4 | 87% | [8] | |

| Coagulase-Negative Staphylococci | ≤ 4 | 76% | [8] | |

| Enterococcus spp. | - | Little Activity | [8] | |

| Streptococci (Group D) | - | Lower Activity | [1] |

Note: The in vitro activity of this compound is generally 4-16 times lower than that of ciprofloxacin and norfloxacin for most bacteria.[8]

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

The determination of MIC values is performed using standardized laboratory procedures, primarily the broth dilution and agar dilution methods, as established by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]

Broth Microdilution Method

This method involves testing a microorganism's susceptibility in a liquid growth medium within a 96-well microtiter plate.[14] It is a widely used reference method for determining MICs.[11]

Methodology:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound at a high concentration.

-

Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[15]

-

Add 100 µL of a 2x concentrated this compound solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10.[15] Discard 100 µL from column 10.

-

Column 11 serves as the positive growth control (no antibiotic), and column 12 is the sterility control (no bacteria).[15]

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours growth), select 4-5 colonies.

-

Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

-

Dilute this suspension to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL.[15]

-

-

Inoculation and Incubation:

-

Inoculate each well (columns 1-11) with the standardized bacterial suspension. The final volume in each well will be 200 µL.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.[14]

-

-

Result Interpretation:

-

Following incubation, examine the wells for turbidity (visible growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[14]

-

Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful when testing a single antibiotic against multiple bacterial isolates.[16]

Methodology:

-

Preparation of Antibiotic Plates:

-

Prepare a series of this compound concentrations, typically in two-fold dilutions.

-

For each concentration, add a specific volume of the antibiotic solution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C. A common ratio is 1 part antibiotic solution to 9 parts agar.[17]

-

Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify. A control plate with no antibiotic must also be prepared.[16]

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, as described for the broth dilution method.

-

Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

-

-

Inoculation and Incubation:

-

Using an inoculator or micropipette, spot a standardized volume (1-10 µL) of each bacterial suspension onto the surface of all prepared agar plates. This delivers approximately 10⁴ CFU per spot.[16]

-

Allow the spots to dry completely before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.[16]

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the visible growth of the bacterial spot.[16]

-

Effects of Subinhibitory Concentrations

Exposure of bacteria to sub-MIC levels of this compound may not result in cell death but can significantly alter bacterial physiology and virulence.[7] Studies have shown that at concentrations as low as 1/32 of the MIC, this compound can reduce the adhesiveness of Escherichia coli to human epithelial cells.[7] Other virulence factors, such as hemagglutination, hydrophobicity, and motility, are also significantly inhibited at sub-MIC levels.[7] This is likely due to the initial inhibition of DNA gyrase, which alters DNA topology and affects the expression of genes related to virulence, even without killing the organism.[7]

Conclusion

This compound is a fluoroquinolone antibiotic with potent in vitro activity against a wide range of Gram-negative bacteria, particularly Enterobacteriaceae, and good activity against staphylococci, including methicillin-resistant strains.[1][8] Its efficacy is markedly lower against Pseudomonas aeruginosa and enterococci.[8] The mechanism of action involves the dual targeting of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division.[2] Standardized protocols such as broth microdilution and agar dilution are essential for accurately determining its MIC values and guiding its potential clinical applications. Further research into its effects at subinhibitory concentrations could reveal additional therapeutic benefits related to the attenuation of bacterial virulence.[7]

References

- 1. This compound (MF-934): in vitro and in vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Pharmacodynamic Effects of Subinhibitory Concentrations of this compound on Bacterial Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative activity of the new fluoroquinolone this compound (MF 934) against clinical isolates of gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. idexx.com [idexx.com]

- 10. idexx.nl [idexx.nl]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EUCAST: MIC Determination [eucast.org]

- 13. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 14. cmdr.ubc.ca [cmdr.ubc.ca]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Agar dilution - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

Unveiling the Therapeutic Potential of Rufloxacin: A Preliminary Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rufloxacin, a fluoroquinolone antibiotic, has been the subject of preliminary investigations to delineate its therapeutic potential. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, in vitro and in vivo preclinical data, pharmacokinetic properties, and clinical efficacy findings. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to ensure reproducibility. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the further exploration of this compound and other fluoroquinolone antibiotics.

Introduction

This compound is a synthetic fluoroquinolone antibacterial agent characterized by a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Like other fluoroquinolones, its therapeutic effect is derived from the inhibition of essential bacterial enzymes involved in DNA replication and repair.[2][3] Despite being an older-generation fluoroquinolone with diminished use in many parts of the world, its unique pharmacokinetic profile, including a long half-life, warrants a renewed examination of its therapeutic potential, particularly in specific indications such as urinary tract and respiratory tract infections.[2][4] This technical guide aims to provide a detailed preliminary investigation into the therapeutic promise of this compound.

Mechanism of Action

This compound exerts its bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process vital for DNA compaction and replication.[5]

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target and is responsible for decatenating interlinked daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[5]

This compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.[3]

Preclinical Investigations

In Vitro Antibacterial Activity

The in vitro activity of this compound has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro potency of an antibiotic.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 0.5 | 2.0 | [6] |

| Klebsiella pneumoniae | 1.0 | 4.0 | [6] |

| Proteus mirabilis | 0.5 | 2.0 | [6] |

| Salmonella spp. | 0.5 | 1.0 | [2] |

| Staphylococcus aureus | 1.0 | 4.0 | [6] |

| Streptococcus pneumoniae | 4.0 | 8.0 | [6] |

| Listeria monocytogenes | - | 1.0-2.0 | [3] |

| Legionella pneumophila | - | 0.06-0.25 | [3] |

| Chlamydia trachomatis | - | 2.0-4.0 | [3] |

| Table 1: In Vitro Activity of this compound Against Various Bacterial Pathogens. |

In Vivo Efficacy in Animal Models

Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents. While specific efficacy data for this compound in animal models is not as extensively published as for newer fluoroquinolones, some studies have demonstrated its protective effects. In respiratory infections in rats and subcutaneous infections in guinea pigs, the protective effects of this compound were comparable to those of ciprofloxacin and ofloxacin, which is attributed to its favorable pharmacokinetic properties, such as a long half-life and high tissue concentrations.[2]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic (PK/PD) profile of an antibiotic is critical for determining appropriate dosing regimens to maximize efficacy and minimize the development of resistance.

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~60% | [6] |

| Time to Peak Concentration (Tmax) | 4.0 - 4.2 hours | [4] |

| Distribution | ||

| Protein Binding | 60-80% | [6] |

| Apparent Volume of Distribution | 111 - 136 L | [4] |

| Metabolism | Hepatic (minor) | [6] |

| Excretion | ||